![molecular formula C23H18BrN5O3S B2440815 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-28-5](/img/structure/B2440815.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H18BrN5O3S. The presence of different functional groups such as sulfonyl, methoxy, and triazoloquinazolin in its structure could potentially influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including compounds related to 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis involves the reaction of ester ethoxycarbonylhydrazones with primary amines, followed by further modifications to enhance antimicrobial efficacy (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research into triazoloquinazolinone-based compounds has shown that they can act as potent inhibitors of tubulin assembly, with significant implications for cancer therapy. Specifically, certain derivatives have been identified as powerful anticancer agents across a range of cancer cell lines, due to their ability to inhibit tubulin polymerization and disrupt vasculature, highlighting their potential as novel cancer therapeutics (Driowya et al., 2016).
H1-Antihistaminic Agents
A class of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been synthesized and shown to exhibit significant in vivo H1-antihistaminic activity. These compounds, through specific modifications, have demonstrated enhanced potency and reduced sedative effects compared to traditional antihistamines, making them promising candidates for new H1-antihistaminic therapies (Alagarsamy et al., 2009).
Novel Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been designed and synthesized with the aim of meeting the structural requirements necessary for anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural modifications in these compounds contribute to their efficacy and highlight the versatility of triazoloquinazolinone scaffolds in anticancer drug development (Reddy et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPCOIUQDWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

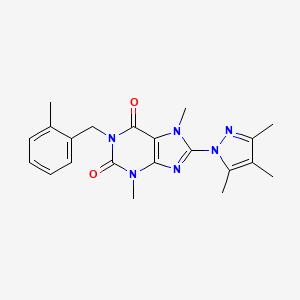
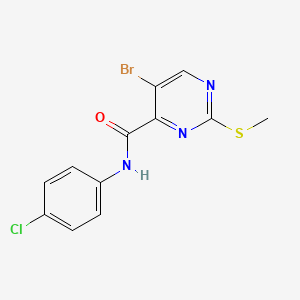
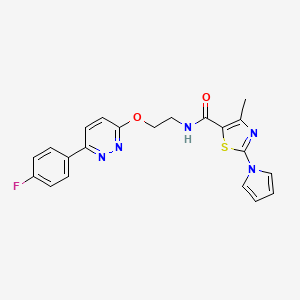
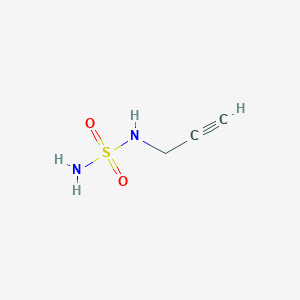
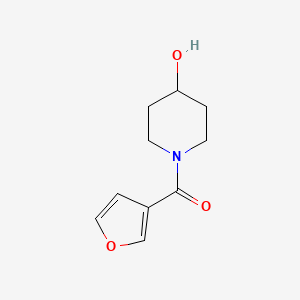
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

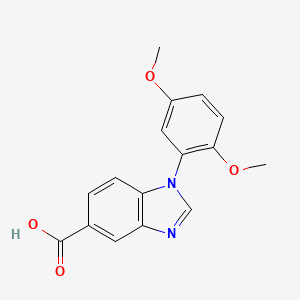
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)
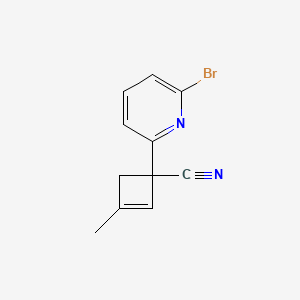


![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)